molecular formula C14H29Br B582282 1-Bromo-1,1,2,2-tetradeuteriotetradecane CAS No. 1219798-81-8

1-Bromo-1,1,2,2-tetradeuteriotetradecane

Cat. No. B582282
M. Wt: 281.314
InChI Key: KOFZTCSTGIWCQG-RYIWKTDQSA-N
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Description

1-Bromo-1,1,2,2-tetradeuteriotetradecane, also known as perdeuterated bromotetradecane , is a chemical compound with the molecular formula C₁₄H₂₉BrD₄ . It is a deuterium-labeled derivative of tetradecane, where all four hydrogen atoms in the terminal methyl groups have been replaced by deuterium (heavy hydrogen). The bromine atom is attached to one of the carbon atoms in the hydrocarbon chain.



Synthesis Analysis

The synthesis of 1-Bromo-1,1,2,2-tetradeuteriotetradecane involves the bromination of tetradecane using a brominating agent. Deuterium substitution can be achieved by using deuterated reagents or by exposing the compound to deuterium gas under appropriate conditions. The exact synthetic route and conditions may vary based on the specific research context.



Molecular Structure Analysis

1-Bromo-1,1,2,2-tetradeuteriotetradecane has a linear hydrocarbon chain of 14 carbon atoms, with a bromine atom attached to one of the carbon atoms. The deuterium atoms replace the hydrogen atoms in the terminal methyl groups. The molecular structure is depicted as follows:


CH₃-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-Br


Chemical Reactions Analysis


  • Bromination : The compound can undergo bromination reactions, where the bromine atom is added to the carbon-carbon double bond. This reaction is essential for introducing the bromine label (1⁴Br) into the molecule.



Physical And Chemical Properties Analysis


  • Molecular Weight : Approximately 298.4 g/mol

  • Melting Point : Varies based on isotopic composition

  • Boiling Point : Varies based on isotopic composition

  • Solubility : Insoluble in water; soluble in organic solvents

  • Density : Depends on the specific isotopic distribution


Scientific Research Applications

For example, brominated flame retardants (BFRs) are extensively studied for their environmental fate, exposure, and toxicity. Studies like those by Sharma et al. (2022) on Tetra-Bromo-Bis-Phenol A (TBBPA), a pervasive environmental contaminant, discuss the occurrence, distribution, and potential health implications of these compounds, highlighting the need for further research to characterize human exposure and safeguard health and the environment Sharma et al., 2022.

Safety And Hazards

1-Bromo-1,1,2,2-tetradeuteriotetradecane is generally considered safe when handled properly. However, as with any brominated compound, precautions should be taken:



  • Irritant : Avoid skin and eye contact.

  • Inhalation : Use in a well-ventilated area.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Future research could explore the use of 1-Bromo-1,1,2,2-tetradeuteriotetradecane in metabolic studies, lipidomics, and stable isotope tracing experiments. Additionally, investigating its behavior in biological systems and its potential applications in drug development would be valuable.


properties

IUPAC Name

1-bromo-1,1,2,2-tetradeuteriotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFZTCSTGIWCQG-RYIWKTDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCC)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromotetradecane-1,1,2,2-d4

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